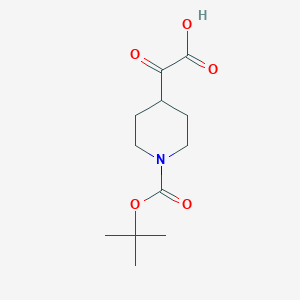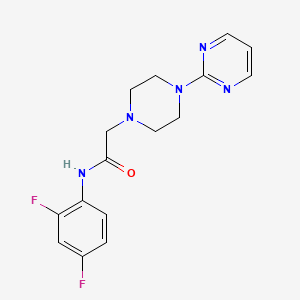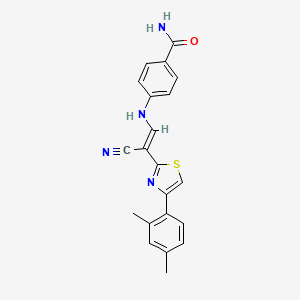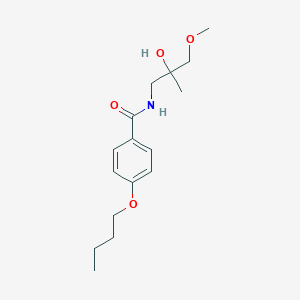
N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as MPPO, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPO belongs to the class of oxamides, which are organic compounds that contain an oxamide functional group.
Scientific Research Applications
Met Kinase Inhibition
N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors show improved enzyme potency and selectivity, and one derivative has shown complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Intramolecular Hydrogen Bonding Study
Research on symmetric and non-symmetric oxamides, including N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide derivatives, has focused on their structural investigation. These compounds are stabilized by intramolecular three-center hydrogen bonding, with NMR and X-ray diffraction studies providing insights into their molecular structures and preferred conformations (Martínez-Martínez et al., 1998).
Crystal Structure Analysis
The N-(pyridin-2-ylmethyl)benzamide derivative, a related compound to N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide, has been studied for its crystal structure. The study revealed different orientations of the pyridine ring with respect to the benzene ring, contributing to our understanding of molecular interactions in these compounds (Artheswari et al., 2019).
Potential in Neuroreceptor Imaging
Research on N-(pyridin-2-ylmethyl)benzamide derivatives has demonstrated potential applications in neuroreceptor imaging. For example, one study evaluated 18F-Mefway, a compound structurally similar to N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide, for its effectiveness in quantifying serotonin 1A receptors in human subjects using PET imaging (Choi et al., 2015).
Histone Deacetylase Inhibition
Compounds structurally related to N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide have been found to be potent histone deacetylase (HDAC) inhibitors. These inhibitors selectively inhibit HDACs and have shown promise as anticancer drugs, with one such compound entering clinical trials (Zhou et al., 2008).
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-7-5-11(6-8-13)18-15(20)14(19)17-10-12-4-2-3-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYMJNAITVIHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)

![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)

![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)

![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)